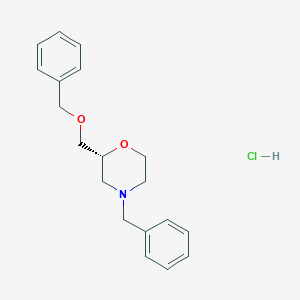

(R)-4-Benzyl-2-((benzyloxy)methyl)morpholine HCl

Description

“(R)-4-Benzyl-2-((benzyloxy)methyl)morpholine HCl” is a chiral morpholine derivative characterized by a benzyl group at the 4-position and a benzyloxymethyl substituent at the 2-position of the morpholine ring. Morpholine derivatives are widely studied for their roles as intermediates in drug synthesis, particularly in kinase inhibitors, antivirals, and central nervous system (CNS) therapeutics. The benzyl and benzyloxymethyl groups contribute to its lipophilicity, which may influence blood-brain barrier penetration and receptor-binding affinity .

Properties

IUPAC Name |

(2R)-4-benzyl-2-(phenylmethoxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2.ClH/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18;/h1-10,19H,11-16H2;1H/t19-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXENIRXYFQTMNL-FSRHSHDFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available ®-morpholine and benzyl chloride.

Alkylation: ®-morpholine is first alkylated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form ®-4-benzylmorpholine.

Benzylation: The resulting ®-4-benzylmorpholine is then further reacted with benzyl bromide in the presence of a base to introduce the benzyloxy group, yielding ®-4-benzyl-2-((benzyloxy)methyl)morpholine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl groups can be reduced to form the corresponding alkyl derivatives.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alkylated morpholine derivatives.

Substitution: Various substituted morpholine compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

a. Neuropharmacological Applications

Recent studies have indicated that morpholine derivatives, including (R)-4-Benzyl-2-((benzyloxy)methyl)morpholine HCl, exhibit potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. These compounds can enhance cholinergic neurotransmission, making them candidates for treating cognitive disorders .

b. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. Research indicates that morpholine derivatives can modulate inflammatory pathways and may be effective in reducing neuroinflammation, which is a contributing factor in neurodegenerative diseases .

Synthesis and Chemical Properties

a. Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions, often using sodium hydroxide and various solvents like methanol and water under controlled temperatures. The yields of these reactions can vary, with some reported as high as 49% under optimized conditions .

b. Structural Characterization

The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity. For example, the mass spectrum shows a molecular ion peak at m/z 208.7 [M+1], indicating successful synthesis .

Case Studies

a. Inhibition Studies

In a recent study published in the Journal of Medicinal Chemistry, this compound was tested for its inhibitory effects on AChE and BChE. The results demonstrated subnanomolar activity against these enzymes, suggesting its potential as a lead compound for further development in treating Alzheimer’s disease .

b. Continuous Flow Synthesis

A novel approach utilizing continuous flow synthesis has been explored for producing this compound more efficiently. This method has shown to reduce reaction times significantly while improving yields compared to traditional batch methods, highlighting the importance of sustainable practices in drug development .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The benzyl and benzyloxy groups enhance its binding affinity to these targets, modulating their activity. This modulation can result in various pharmacological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Enantiomeric Comparison

| Property | (R)-4-Benzyl-2-((benzyloxy)methyl)morpholine HCl | (S)-4-Benzyl-2-((benzyloxy)methyl)morpholine |

|---|---|---|

| Molecular Weight | 333.85 g/mol (HCl salt) | 297.39 g/mol (free base) |

| CAS Number | Not publicly disclosed | 205242-66-6 |

| Stereochemical Relevance | Higher likelihood of CNS activity | Potential for off-target effects |

| Solubility | Enhanced due to HCl salt | Limited (free base) |

Structural Analogues with Modified Substituents

(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine HCl (CAS 171482-05-6)

This compound features trifluoromethyl and fluorophenyl groups, which significantly alter its electronic and steric properties compared to the target compound:

Aripiprazole Intermediate: 1-(2,3-Dichlorophenyl) Piperazine HCl (CAS 119532-26-2)

Table 2: Structural and Functional Comparison

| Compound Name (CAS) | Core Structure | Key Substituents | Potential Application |

|---|---|---|---|

| This compound | Morpholine | Benzyl, Benzyloxymethyl | CNS Therapeutics |

| (2R,3S)-[...]morpholine HCl (171482-05-6) | Morpholine | Trifluoromethyl, Fluorophenyl | Kinase Inhibition |

| 1-(2,3-Dichlorophenyl) Piperazine HCl (119532-26-2) | Piperazine | Dichlorophenyl | Antipsychotics |

Biological Activity

(R)-4-Benzyl-2-((benzyloxy)methyl)morpholine hydrochloride, known by its CAS number 135065-70-2, is a morpholine derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, pharmacological properties, and relevant case studies that highlight its biological significance.

Synthesis and Characterization

The synthesis of (R)-4-benzyl-2-((benzyloxy)methyl)morpholine HCl involves several steps, typically starting from (R)-benzyl glycidyl ether. The process includes reactions with sodium hydroxide and 2-aminoethyl hydrogen sulfate, followed by extraction and purification techniques such as silica gel column chromatography. The final product is characterized using techniques like mass spectrometry and NMR spectroscopy, confirming its molecular structure and purity .

Antimicrobial Activity

Recent studies indicate that morpholine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effective activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting a promising antibacterial profile .

Antitumor Effects

The compound has also been investigated for its antitumor activity. In vitro studies demonstrated that it can inhibit the viability of cancer cell lines significantly. For example, one study noted a 55% reduction in the viability of triple-negative breast cancer cells (MDA-MB-231) after treatment with a related morpholine derivative at a concentration of 10 µM over three days .

Case Studies

- Antimicrobial Efficacy : A study evaluated several morpholine derivatives, including this compound, against common pathogens. The results indicated that these compounds could serve as lead structures for developing new antibiotics .

- Antitumor Activity : Research involving xenograft models showed that morpholine derivatives could effectively reduce tumor growth in vivo. The administration of these compounds resulted in observable tumor size reduction compared to controls, highlighting their potential as anticancer agents .

Data Summary

Q & A

Q. What are the established synthetic routes for (R)-4-Benzyl-2-((benzyloxy)methyl)morpholine HCl, and how can their efficiency be validated?

The compound is synthesized via reductive amination, where morpholine derivatives react with aldehyde precursors in methanol using NaBH₄ as a reducing agent, followed by HCl salt formation . Efficiency is validated through reaction yield optimization (typically 70–90%) and structural confirmation via ¹H/¹³C NMR and elemental analysis . For enantiomeric purity, chiral HPLC or polarimetry should be employed, especially given the R-configuration .

Q. How should researchers characterize the structural purity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of benzyloxy (δ 4.5–5.0 ppm) and morpholine protons (δ 2.5–3.5 ppm) .

- Elemental analysis : To verify C, H, N, and Cl content (±0.3% tolerance) .

- Melting point : The hydrochloride salt melts at 244–245°C, serving as a critical purity indicator .

- X-ray crystallography : For unambiguous stereochemical assignment (if single crystals are obtainable) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Solubility : The hydrochloride salt improves aqueous solubility, though it remains sparingly soluble in non-polar solvents. Solubility in DMSO or ethanol is preferred for biological assays .

- Stability : Store at –20°C under inert atmosphere to prevent hygroscopic degradation. Monitor for benzyl ether cleavage under acidic conditions (pH < 3) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance enantiomeric purity of the R-configuration?

- Chiral catalysts : Use (R)-BINOL-derived catalysts during reductive amination to favor the R-enantiomer .

- Reaction monitoring : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to track enantiomeric excess (ee > 98%) .

- Crystallization : Recrystallize the HCl salt from ethanol/water to remove minor stereoisomers .

Q. What analytical strategies resolve contradictions in reported spectral data for benzyl-protected morpholine derivatives?

Q. How do structural modifications at the benzyloxy moiety affect the compound’s physicochemical properties?

- Electron-withdrawing substituents (e.g., nitro groups) reduce solubility but enhance stability against hydrolysis.

- Bulkier groups (e.g., 4-tert-butylbenzyl) increase steric hindrance, potentially altering binding affinity in biological targets .

- Methodology : Synthesize derivatives via Suzuki-Miyaura coupling for systematic substitution .

Q. What methodologies are recommended for assessing hydrolytic degradation pathways under physiological conditions?

Q. How should researchers design experiments to investigate structure-activity relationships in related morpholine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.